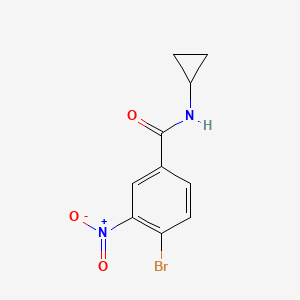
4-bromo-N-cyclopropyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-cyclopropyl-3-nitrobenzamide is a chemical compound with the molecular formula C10H9BrN2O3. It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom of the benzamide moiety, along with bromine and nitro substituents on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclopropyl-3-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce the nitro group at the 3-position of the benzene ring.
Cyclopropylation: The nitro-substituted intermediate is then reacted with cyclopropylamine to form the desired N-cyclopropyl derivative.
Amidation: Finally, the compound is subjected to amidation to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N-cyclopropyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Reduction: N-Cyclopropyl 4-amino-3-nitrobenzamide.
Substitution: N-Cyclopropyl 4-methoxy-3-nitrobenzamide.
Oxidation: N-Cyclopropyl 4-bromo-3-nitrobenzoic acid.
Applications De Recherche Scientifique
4-bromo-N-cyclopropyl-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anti-inflammatory and analgesic properties, making it a candidate for drug development.
Materials Science: The compound’s unique structural features make it useful in the synthesis of novel materials with specific electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-bromo-N-cyclopropyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopropyl group may influence the compound’s binding affinity to certain enzymes or receptors. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in inflammatory pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cyclopropyl 4-bromo-3-methoxybenzamide: Similar structure but with a methoxy group instead of a nitro group.
4-Bromo-N-cyclopropyl-3-methoxybenzamide: Another similar compound with a methoxy group.
Uniqueness
4-bromo-N-cyclopropyl-3-nitrobenzamide is unique due to the presence of both bromine and nitro substituents, which impart distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications .
Propriétés
IUPAC Name |
4-bromo-N-cyclopropyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c11-8-4-1-6(5-9(8)13(15)16)10(14)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKWFRMOGRIXEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429363 |
Source


|
| Record name | N-CYCLOPROPYL 4-BROMO-3-NITROBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1096842-91-9 |
Source


|
| Record name | N-CYCLOPROPYL 4-BROMO-3-NITROBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
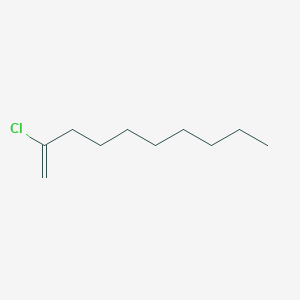
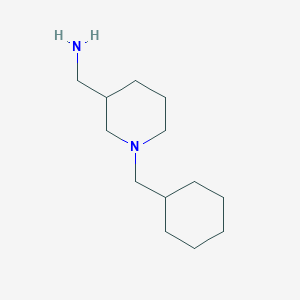

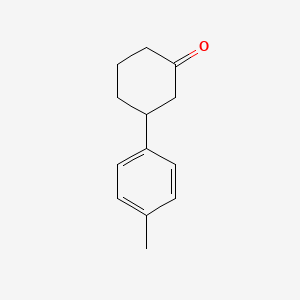

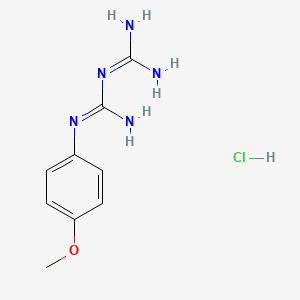
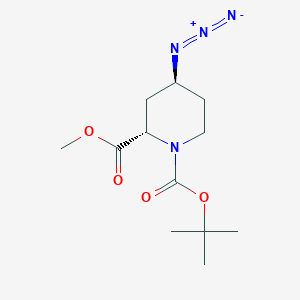
![2-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1365808.png)
![(3-amino-4H-1,2,4-triazol-4-yl)[2-(benzyloxy)-5-chlorophenyl]methanone](/img/structure/B1365810.png)
![2-[[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365819.png)
![Methyl 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B1365820.png)
![Methyl 2-[2-amino-2-(2-benzoylhydrazono)ethoxy]benzenecarboxylate](/img/structure/B1365822.png)
![Ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B1365831.png)
![2-[(4-{[Benzyl(methyl)amino]sulfonyl}anilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365840.png)
